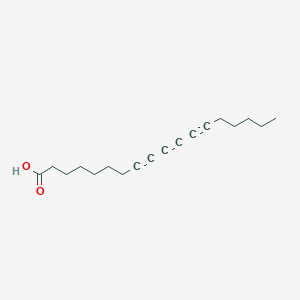
8,10,12-Octadecatriynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10,12-Octadecatriynoic acid is a polyunsaturated fatty acid with a unique structure characterized by three triple bonds located at the 8th, 10th, and 12th carbon positions. This compound is part of the broader family of octadecatrienoic acids, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10,12-Octadecatriynoic acid typically involves the use of alkyne metathesis or other advanced organic synthesis techniques. One common method includes the coupling of appropriate alkyne precursors under specific catalytic conditions to form the desired triple bonds at the specified positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8,10,12-Octadecatriynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.
Substitution: Halogenation or other substitution reactions can introduce different functional groups at the triple bond positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
8,10,12-Octadecatriynoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8,10,12-Octadecatriynoic acid involves its interaction with cellular membranes and enzymes. The triple bonds in its structure allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for various enzymes, leading to the production of bioactive metabolites that influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
α-Linolenic acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
γ-Linolenic acid: Another polyunsaturated fatty acid with double bonds at the 6th, 9th, and 12th positions.
Punicic acid: Contains conjugated double bonds at the 9th, 11th, and 13th positions.
Uniqueness
8,10,12-Octadecatriynoic acid is unique due to its triple bond configuration, which imparts distinct chemical and physical properties compared to other polyunsaturated fatty acids. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
203399-13-7 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
octadeca-8,10,12-triynoic acid |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,12-17H2,1H3,(H,19,20) |
InChI Key |
ZRDMQHHJJMWDNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC#CC#CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















